molecular formula C12H19NO5 B8290162 Diethyl (formylamino)-(2-methyl-2-propenyl)-propanedioate

Diethyl (formylamino)-(2-methyl-2-propenyl)-propanedioate

Cat. No.: B8290162
M. Wt: 257.28 g/mol
InChI Key: IUBDICUSSWWKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (formylamino)-(2-methyl-2-propenyl)-propanedioate is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

diethyl 2-formamido-2-(2-methylprop-2-enyl)propanedioate

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)12(13-8-14,7-9(3)4)11(16)18-6-2/h8H,3,5-7H2,1-2,4H3,(H,13,14)

InChI Key

IUBDICUSSWWKHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=C)C)(C(=O)OCC)NC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 30 g of ethyl formamido-malonate in 300 ml of acetonitrile was added to a mixture of 40 g of potassium carbonate, 0.380 g of 18 crown 6 ether catalyst and 39.9 g of chloromethylpropane and the mixture was refluxed for 3 hours and then filtered. The filtrate was dried and cooled to 0° to 5° C. The precipitate was taken up in isopropyl ether and filtered. The product was washed with isopropyl ether and was dried under reduced pressure to obtain 25.2 g of the desired product melting at 72° C.
Name
ethyl formamido-malonate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
18
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 40 g of potassium carbonate, 0.380 g of couronne 18 crown 6 ether catalyst and 39.9 g of chloromethylpropene was added to a solution of 30 g of ethyl formamidomalonate in 300 ml of acetonitrile and the mixture was refluxed for 3 hours and was filtered. The mixture was evaporated to dryness, cooled to 0° to -5° C. and was taken up in 10 ml of isopropyl ether. The mixture was filtered and the product was washed with isopropyl ether and dried under reduced pressure to obtain 25.2 g of the expected melting at ≈72° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
ethyl formamidomalonate
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

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